N-(4-iodophenyl)benzamide
Overview
Description
N-(4-iodophenyl)benzamide: is an organic compound with the molecular formula C13H10INO It is a derivative of benzamide where the amide nitrogen is substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-(4-iodophenyl)benzamide involves the direct condensation of 4-iodoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction between 4-iodophenylboronic acid and benzamide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under inert conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-iodophenyl)benzamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Products may include various oxidized forms of the benzamide moiety.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-iodophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific proteins or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)benzamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites on the target molecule, enhancing the compound’s efficacy.
Comparison with Similar Compounds
- N-(4-bromophenyl)benzamide
- N-(4-chlorophenyl)benzamide
- N-(4-fluorophenyl)benzamide
Comparison:
- Uniqueness: The presence of the iodine atom in N-(4-iodophenyl)benzamide makes it more reactive in substitution reactions compared to its bromine, chlorine, or fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications.
- Reactivity: Iodine is a better leaving group than bromine, chlorine, or fluorine, making this compound more suitable for reactions requiring a good leaving group.
Properties
IUPAC Name |
N-(4-iodophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGAPLFCABOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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